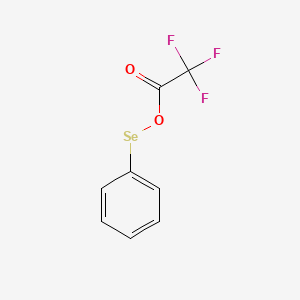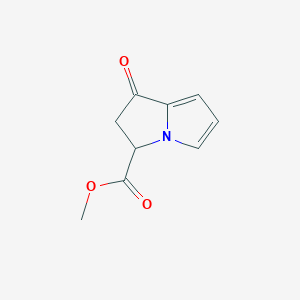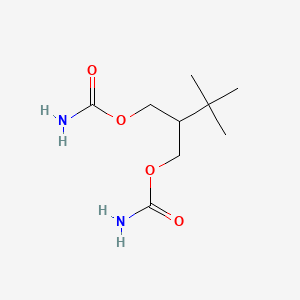
2-tert-Butyl-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C9H18N2O4 It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hydroxyl groups of the propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate can be achieved through several methods. One common approach involves the reaction of 2-tert-Butyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative. This intermediate is then treated with ammonia or ammonium hydroxide to yield the dicarbamate . The reaction conditions typically involve the use of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of standard reactors capable of sustaining high pressures, such as 125 psi, to facilitate the hydrogenation and subsequent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
2-tert-Butyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may act on the central nervous system to produce sedative and muscle relaxant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-propanediol dicarbamate: Known for its anticonvulsant properties.
2-Methyl-2-propyl-1,3-propanediol: Exhibits sedative, anticonvulsant, and muscle relaxant effects.
tert-Butyl alcohol: A simpler tertiary alcohol with various industrial applications.
Uniqueness
2-tert-Butyl-1,3-propanediol dicarbamate is unique due to its specific structural features and the presence of tert-butyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25462-21-9 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13) |
Clé InChI |
JGMFEVONQBBJBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


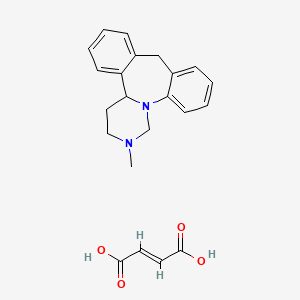
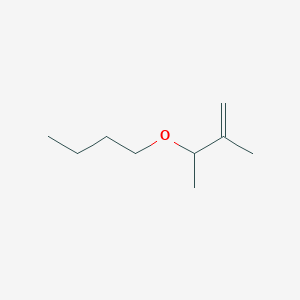
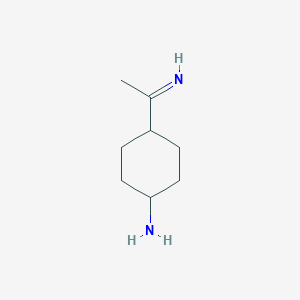
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
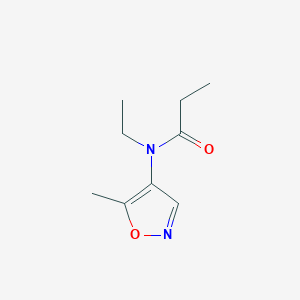

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
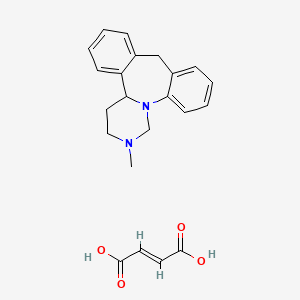
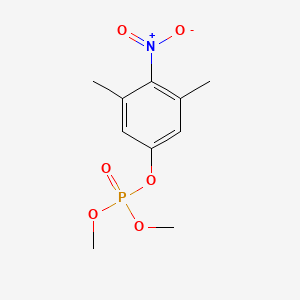
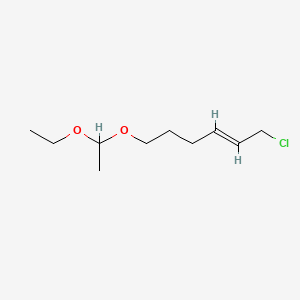
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
